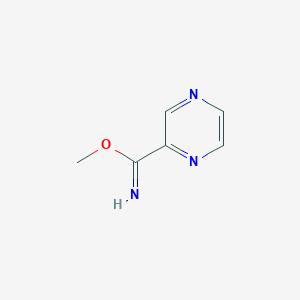
N-Méthyl-pyrazine-2-carboximidate
Vue d'ensemble
Description
Methyl pyrazine-2-carboximidate is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl pyrazine-2-carboximidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl pyrazine-2-carboximidate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
“N-Méthyl-pyrazine-2-carboximidate” et ses dérivés ont été testés pour leur activité antimicrobienne . Par exemple, les valeurs de CMI antimycobactériennes contre Mycobacterium tuberculosis des composés les plus efficaces, 3-(hexylamino)-, 3-(heptylamino)- et 3-(octylamino)- N-méthyl-pyrazine-2-carboxamides, étaient de 25 μg/mL .
Activité antivirale
Ces composés ont également été testés pour leur activité antivirale . Les mécanismes exacts et l'efficacité de ces composés dans les applications antivirales sont encore en cours d'investigation.
Inhibition du transport d'électrons photosynthétique
“this compound” et ses dérivés ont montré qu'ils inhibaient le transport d'électrons photosynthétique (PET) du photosystème 2 dans les chloroplastes d'épinard . Cette activité était fortement liée à la lipophilie des composés .
Chimie médicinale
Les dérivés de la pyrazine, y compris “this compound”, sont utilisés en chimie médicinale . Ils contribuent au développement de nouveaux médicaments et thérapies pour diverses maladies.
Synthèse de nouveaux composés
“this compound” peut être utilisé comme précurseur dans la synthèse de nouveaux composés . Par exemple, l'aminodéhalogénation des N-alkyl-3-chloropyrazine-2-carboxamides a été réalisée à l'aide d'un réacteur à micro-ondes à champ focalisé .
Activité antifongique
Certains dérivés de “this compound” ont montré des effets antifongiques . Cependant, les amides de 3-méthylphényle des acides 6-chloro- et 5-tert-butyl-6-chloro-pyrazine-2-carboxyliques n'ont présenté qu'un faible effet antifongique in vitro .
Activité antialgale
L'amide de 3-méthylphényle de l'acide 5-tert-butyl-6-chloro-pyrazine-2-carboxylique était le composé antialgal le plus actif .
Inhibition du taux d'évolution de l'oxygène
Le (3,5-bis-trifluorométhylphényl)amide de l'acide 6-chloropyrazine-2-carboxylique était l'inhibiteur le plus actif du taux d'évolution de l'oxygène dans les chloroplastes d'épinard .
Mécanisme D'action
Target of Action
Methyl pyrazine-2-carboximidate (MPCI) is a complex compound that has been studied in the context of coordination chemistry It’s known that mpci can interact with metal ions such as silver (i) ions .
Mode of Action
The mode of action of MPCI involves its transformation into an active form in the presence of metal ions. For instance, in the presence of silver (I) ions, MPCI undergoes a process called methanolysis, transforming the pyrazinecarbonitrile ligand into MPCI . This transformation allows MPCI to interact with its targets and induce changes at the molecular level.
Biochemical Pathways
It’s known that mpci can form complexes with metal ions, which could potentially affect various biochemical pathways .
Pharmacokinetics
It’s known that mpci is a small molecule with a molecular weight of 13714 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that mpci can form complexes with metal ions, which could potentially have various effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of MPCI can be influenced by various environmental factors. For instance, the presence of metal ions is necessary for MPCI to undergo methanolysis and interact with its targets . Other environmental factors that could potentially influence the action of MPCI include pH, temperature, and the presence of other chemical species.
Propriétés
IUPAC Name |
methyl pyrazine-2-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-10-6(7)5-4-8-2-3-9-5/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPCOZRHGFEIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332878 | |
| Record name | methyl pyrazine-2-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74617-55-3 | |
| Record name | methyl pyrazine-2-carboximidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of methyl pyrazine-2-carboximidate influence its coordination to manganese(II) ions?
A1: Methyl pyrazine-2-carboximidate (2-MPyzCI) acts as a chelating ligand, meaning it forms two bonds with the manganese(II) ion. The research demonstrates that while 2-MPyzCI maintains a similar coordination environment around the manganese(II) ion in both synthesized complexes, the geometrical position of the ligand differs. [] This difference is attributed to the influence of the counter-anions (chloride and nitrate) present in the respective complexes. This highlights the role of counter-anions in influencing the final molecular structures of metal complexes, even when using the same ligand and reaction conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


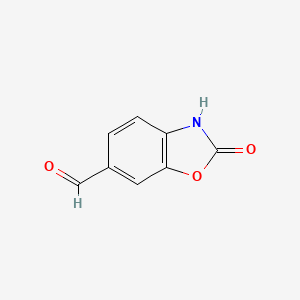



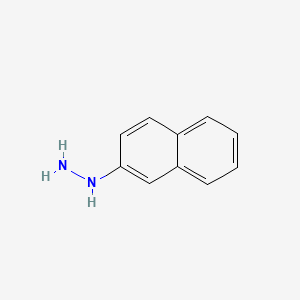
![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)
![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)
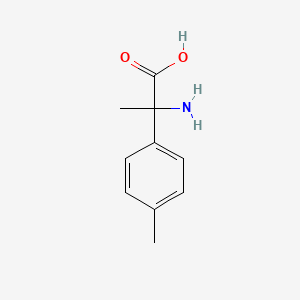

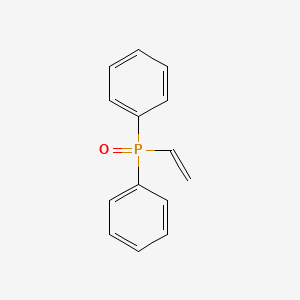
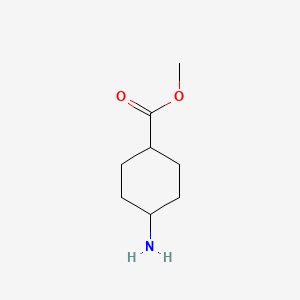
![2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol](/img/structure/B1348352.png)
